molecular formula C13H19NO2 B14373796 N-(4-Ethoxy-3,5-dimethylphenyl)propanamide CAS No. 90256-86-3

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide

Cat. No.: B14373796
CAS No.: 90256-86-3
M. Wt: 221.29 g/mol
InChI Key: PKXKGJDKMMCZNS-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)propanamide typically involves the reaction of 4-ethoxy-3,5-dimethylphenylamine with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of N-(4-ethoxy-3,5-dimethylphenyl)propylamine.

    Substitution: Formation of N-(4-methoxy-3,5-dimethylphenyl)propanamide.

Scientific Research Applications

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-3,5-dimethylphenyl)propanamide
  • N-(4-Ethoxy-3,5-dimethylphenyl)butanamide
  • N-(4-Ethoxy-3,5-dimethylphenyl)acetamide

Uniqueness

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the propanamide moiety provides distinct properties that differentiate it from other similar compounds.

Properties

CAS No.

90256-86-3

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(4-ethoxy-3,5-dimethylphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-5-12(15)14-11-7-9(3)13(16-6-2)10(4)8-11/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI Key

PKXKGJDKMMCZNS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C(=C1)C)OCC)C

Origin of Product

United States

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